

# 4-(Aminomethyl)cyclohexanone HCl structure elucidation

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## Compound of Interest

Compound Name:	4-(Aminomethyl)cyclohexanone HCl
CAS No.:	1205750-10-2
Cat. No.:	B1383575

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A Technical Guide for Researchers

## Introduction

4-(Aminomethyl)cyclohexanone hydrochloride is a key building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a reactive ketone and a primary amine, makes it a versatile precursor for the synthesis of complex molecular architectures, including antimalarial agents and SYK inhibitors.[1][2] Accurate structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs).

This guide, intended for researchers and drug development professionals, provides an in-depth, multi-technique approach to the structural verification of **4-(Aminomethyl)cyclohexanone HCl**. It moves beyond a simple listing of analytical methods to explain the rationale behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow.

## Foundational Analysis: Confirming the Core Structure

Before delving into advanced spectroscopic techniques, foundational analyses confirm the elemental composition and the presence of key ionic species.

### Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a compound with the molecular formula  $C_7H_{14}ClNO$ , the expected elemental composition serves as the first-pass verification of sample purity and identity.[1][3] Modern automated CHNS analyzers provide a rapid and accurate means for this determination.[4]

Table 1: Theoretical Elemental Composition of **4-(Aminomethyl)cyclohexanone HCl** ( $C_7H_{14}ClNO$ )

Element	Atomic Mass (g/mol)	Number of Atoms	Total Mass (g/mol)	Mass Percent (%)
Carbon (C)	12.01	7	84.07	51.38
Hydrogen (H)	1.01	14	14.14	8.64
Chlorine (Cl)	35.45	1	35.45	21.67
Nitrogen (N)	14.01	1	14.01	8.56
Oxygen (O)	16.00	1	16.00	9.78
Total	163.67	100.00		

### Qualitative Test for Chloride Ions

The presence of the hydrochloride salt is confirmed by a simple qualitative test. Dissolving the sample in deionized water, acidifying with dilute nitric acid, and adding a few drops of silver nitrate solution will yield a white, curdy precipitate of silver chloride ( $AgCl$ ), which is soluble in ammonium hydroxide.[5] This confirms the ionic nature of the chloride.

## Qualitative Test for Nitrogen

The Lassaigne's test, or sodium fusion test, is a classical method to detect the presence of nitrogen.<sup>[6][7]</sup> Fusing the organic compound with metallic sodium converts the covalently bonded nitrogen into sodium cyanide (NaCN).<sup>[6][8]</sup> Subsequent treatment with ferrous sulfate, followed by acidification, produces a Prussian blue precipitate, confirming the presence of nitrogen.<sup>[8]</sup>

## Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques provides a detailed picture of the molecular structure, from the carbon-hydrogen framework to the specific functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For **4-(Aminomethyl)cyclohexanone HCl**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

#### 3.1.1. Experimental Protocol: NMR Sample Preparation and Acquisition

- **Solvent Selection:** Due to the presence of the ammonium salt, which has exchangeable protons, a dipolar aprotic solvent like DMSO- $d_6$  is ideal.<sup>[9]</sup> This will allow for the observation of the N-H protons.  $\text{D}_2\text{O}$  can also be used, but the ammonium and any other labile protons will exchange with deuterium and will not be observed.<sup>[9][10]</sup>
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
- **Referencing:** Tetramethylsilane (TMS) is the standard reference for  $^1\text{H}$  and  $^{13}\text{C}$  NMR in most organic solvents.<sup>[11]</sup> For spectra acquired in  $\text{D}_2\text{O}$ , a common reference is the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3- $d_4$  acid (TSP).<sup>[10]</sup>
- **Acquisition Parameters:** For  $^1\text{H}$  NMR, a spectral window of -1 ppm to 9 ppm is standard.<sup>[11]</sup> For  $^{13}\text{C}$  NMR, a range of -10 ppm to 180 ppm is appropriate.<sup>[11]</sup> Ensure the field strength of the instrument is noted for each spectrum.<sup>[11]</sup>

### 3.1.2. $^1\text{H}$ NMR Spectral Interpretation

The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

- Ammonium Protons ( $-\text{NH}_3^+$ ): A broad singlet is expected for the three protons of the ammonium group. The chemical shift will be concentration-dependent but typically appears downfield.
- Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as complex multiplets due to their diastereotopic nature and complex coupling patterns.
- Aminomethyl Protons ( $-\text{CH}_2-\text{N}$ ): The two protons of the aminomethyl group will likely appear as a doublet, coupled to the adjacent methine proton on the cyclohexane ring.

### 3.1.3. $^{13}\text{C}$ NMR Spectral Interpretation

The  $^{13}\text{C}$  NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A characteristic downfield signal, typically above 200 ppm, will be observed for the ketone carbonyl carbon.
- Cyclohexane Ring Carbons: Several signals in the aliphatic region (20-50 ppm) will correspond to the carbons of the cyclohexane ring.
- Aminomethyl Carbon ( $-\text{CH}_2-\text{N}$ ): A signal in the range of 30-50 ppm is expected for the carbon of the aminomethyl group.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for 4-(Aminomethyl)cyclohexanone

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~210
CH (attached to CH <sub>2</sub> NH <sub>2</sub> )	~45
CH <sub>2</sub> (adjacent to C=O)	~40
CH <sub>2</sub> (beta to C=O)	~30
CH <sub>2</sub> NH <sub>2</sub>	~43

Note: These are approximate values and can be influenced by solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

### 3.2.1. Experimental Protocol: IR Sample Preparation and Acquisition

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Acquisition:** The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.

### 3.2.2. IR Spectral Interpretation

- **N-H Stretch (Ammonium):** A broad absorption band between 3200 and 2800 cm<sup>-1</sup> is characteristic of the N-H stretching vibrations of the ammonium salt.
- **C-H Stretch:** Absorptions just below 3000 cm<sup>-1</sup> are due to the C-H stretching of the sp<sup>3</sup> hybridized carbons in the cyclohexane and aminomethyl groups.
- **C=O Stretch (Ketone):** A strong, sharp absorption peak around 1715-1705 cm<sup>-1</sup> is indicative of the carbonyl group of the cyclohexanone ring.[\[12\]](#)[\[13\]](#)

- N-H Bend: A medium intensity band around 1600-1500  $\text{cm}^{-1}$  corresponds to the N-H bending vibration.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

### 3.3.1. Experimental Protocol: Mass Spectrometry Acquisition

- Ionization Technique: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.
- Analysis: A high-resolution mass spectrometer (HRMS) is crucial for determining the exact mass and, subsequently, the molecular formula.

### 3.3.2. Mass Spectral Interpretation

- Molecular Ion Peak ( $[M]^+$  or  $[M+H]^+$ ): In ESI-MS, the base peak would correspond to the protonated molecule  $[C_7H_{14}NO]^+$  at an  $m/z$  of 128.11. The molecular weight of the free base is 127.18 g/mol .[\[14\]](#) The HCl salt has a molecular weight of 163.64 g/mol .[\[15\]](#)
- Fragmentation Pattern (EI-MS):
  - Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amine are common fragmentation pathways for ketones and amines, respectively.[\[16\]](#)[\[17\]](#)
  - Loss of small molecules: Fragments corresponding to the loss of neutral molecules like  $H_2O$ ,  $NH_3$ , or parts of the cyclohexane ring can be expected.[\[18\]](#)
  - Cyclohexanone-specific fragmentation can lead to a base peak at  $m/z$  55.[\[18\]](#)

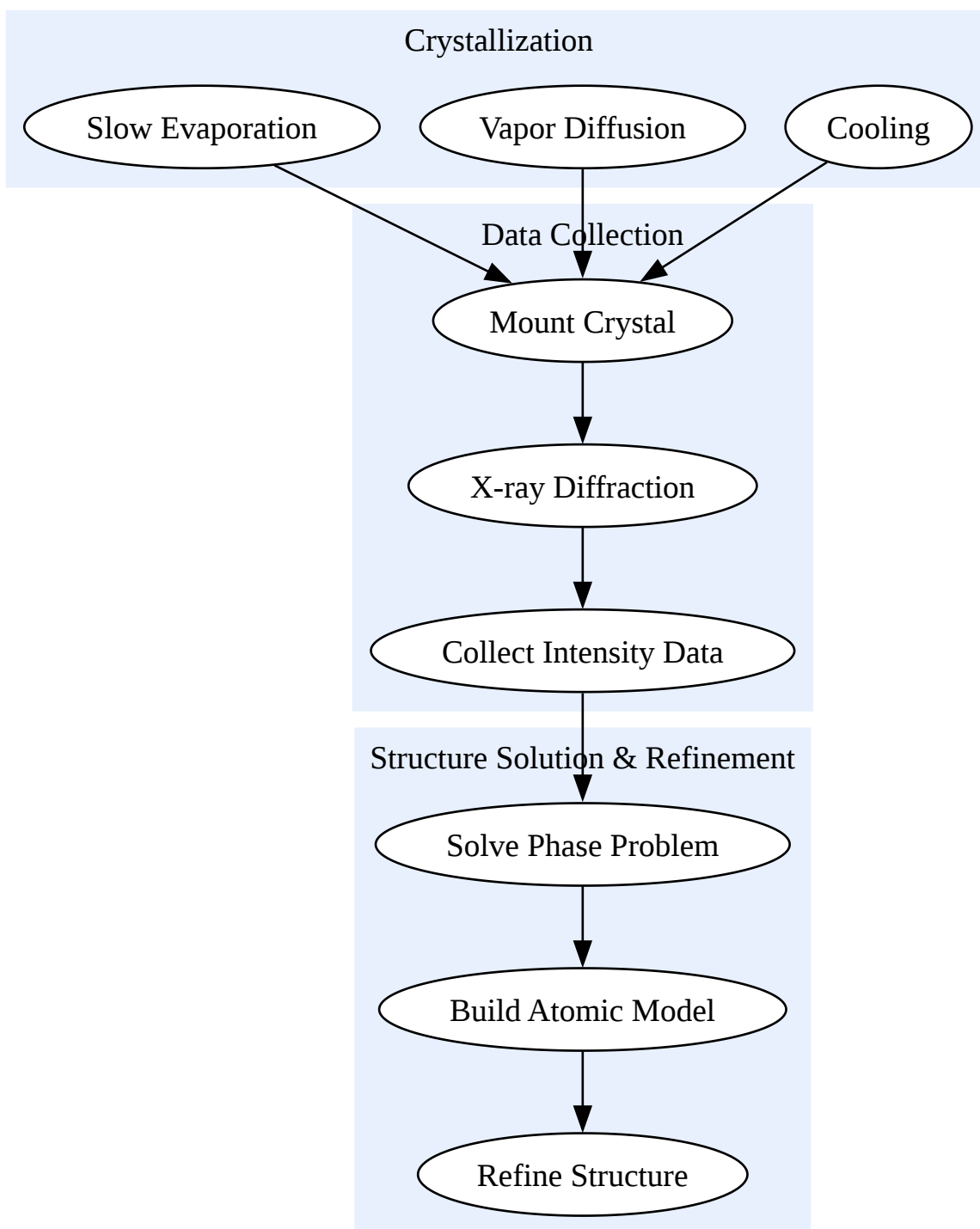
## Advanced Structural Confirmation: X-ray Crystallography

For an unambiguous, three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[\[19\]](#)

## The Rationale for Crystallography

While spectroscopic methods provide excellent evidence for the connectivity of atoms, X-ray crystallography reveals the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.<sup>[19]</sup> This technique is particularly valuable for confirming the absolute configuration of chiral centers, although 4-(aminomethyl)cyclohexanone is achiral. It also provides definitive proof of the ionic interaction between the aminomethyl cation and the chloride anion.

## Experimental Workflow: From Crystal to Structure



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### 4.2.1. Protocol: Crystallization

- Solvent Screening: Dissolve the compound in a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) to find conditions that yield high-quality, single crystals.

- Crystallization Method: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
- Crystal Selection: Select a well-formed, defect-free crystal for data collection.

### 4.2.2. Data Collection and Structure Refinement

The selected crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.[19]

## Purity Assessment: Beyond Structural Elucidation

The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final product.

### Potential Impurities

Impurities can arise from the starting materials, side reactions, or incomplete reactions during the synthesis of 4-(aminomethyl)cyclohexanone. Common synthetic routes often involve the reduction of a nitrile or an oxime, or the reductive amination of a dicarbonyl compound.[20][21] Potential impurities could include:

- Starting materials (e.g., 4-cyanocyclohexanone)
- By-products from side reactions (e.g., di-aminated products)
- Residual solvents from purification[10]

### Analytical Techniques for Purity Determination

- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate purity assessment.
- NMR Spectroscopy: The presence of impurity peaks in the  $^1\text{H}$  NMR spectrum can be used to estimate the level of impurities, provided they are present in sufficient concentration.

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical tool.

## Conclusion

The comprehensive structural elucidation of **4-(Aminomethyl)cyclohexanone HCl** requires a multi-technique, integrated approach. Foundational elemental and qualitative analyses confirm the basic composition, while a suite of spectroscopic techniques—NMR, IR, and MS—provides a detailed picture of the molecular framework and functional groups. For ultimate structural confirmation, single-crystal X-ray crystallography offers an unambiguous three-dimensional view of the molecule. This rigorous analytical workflow, coupled with robust purity assessment, ensures the quality and integrity of this vital chemical building block for research and drug development. Adherence to established guidelines for data reporting, such as those proposed by IUPAC, further enhances the value and reusability of the generated data.<sup>[22][23][24][25]</sup>

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